molecular formula C20H22N6O2 B4502454 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

Cat. No.: B4502454
M. Wt: 378.4 g/mol
InChI Key: DPQNEBQRALGZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRR and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .

Mode of Action

The compound interacts with its target, the NLRP3 inflammasome, by inhibiting NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . It reduces the ATPase activity of human recombinant NLRP3 . Computational simulations suggest a mechanism of protein–ligand binding that might explain the activity of the compounds .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway, which plays a crucial role in the immune response to exogenous and endogenous stimuli . By inhibiting NLRP3-dependent pyroptosis and IL-1β release, it modulates the inflammatory response .

Pharmacokinetics

It is soluble in established processing solvents , which suggests it may have good bioavailability.

Result of Action

The compound’s action results in the inhibition of IL-1β release in LPS/ATP-stimulated human macrophages . This suggests that it has anti-inflammatory properties by modulating the activity of the NLRP3 inflammasome .

Action Environment

The compound is generally considered to be air stable , which suggests that it may be resistant to degradation in various environmental conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the benzimidazole ring .

Scientific Research Applications

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-18(24-20-22-15-5-1-2-6-16(15)23-20)8-9-19(28)26-13-11-25(12-14-26)17-7-3-4-10-21-17/h1-7,10H,8-9,11-14H2,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQNEBQRALGZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.